molecular formula C24H28N2O3 B10783293 Indacaterol-d3

Indacaterol-d3

Cat. No.: B10783293
M. Wt: 395.5 g/mol
InChI Key: QZZUEBNBZAPZLX-WBCYSTDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indacaterol-d3 is a deuterated form of Indacaterol, an ultra-long-acting beta-adrenoceptor agonist developed by Novartis. Indacaterol is primarily used for the treatment of chronic obstructive pulmonary disease (COPD) and is known for its once-daily dosing regimen . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Indacaterol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indacaterol-d3 involves the incorporation of deuterium atoms into the Indacaterol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent incorporation of deuterium atoms. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Indacaterol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohol derivatives .

Scientific Research Applications

Indacaterol-d3 is widely used in scientific research for various applications:

Mechanism of Action

Indacaterol-d3 works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. The activation of beta-2 receptors leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle and improved airflow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Indacaterol-d3

This compound is unique due to its ultra-long-acting properties, allowing for once-daily dosing. This provides better patient compliance and convenience compared to other beta-adrenoceptor agonists that require multiple doses per day. Additionally, the deuterated form offers advantages in pharmacokinetic studies by providing more stable and traceable isotopic markers .

Properties

IUPAC Name

5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1/i1D3/t18?,22-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZUEBNBZAPZLX-WBCYSTDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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